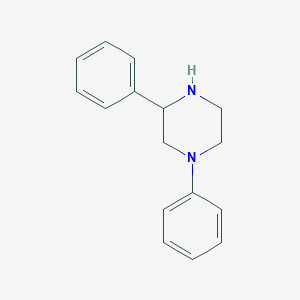

1,3-Diphenylpiperizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Diphenylpiperizine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Properties

1,3-Diphenylpiperazine derivatives have been explored for their potential as antidepressants. For example, compounds derived from this structure have been shown to interact with serotonin receptors, which are critical in mood regulation. The ability to modulate these receptors can lead to improved treatments for major depressive disorder and other mood disorders. Studies indicate that certain derivatives exhibit multitarget activity, blocking the serotonin transporter while also activating serotonin receptors, enhancing their therapeutic profile .

Antipsychotic Agents

Research has highlighted the role of 1,3-diphenylpiperazine in developing antipsychotic medications. Compounds such as brexpiprazole, a close analog of aripiprazole, utilize this core structure to achieve partial agonism at dopamine and serotonin receptors. This mechanism provides a balance between efficacy and tolerability, making it suitable for treating schizophrenia and as an adjunct for major depressive disorder .

Permeation Enhancer

Intestinal Transport Enhancement

One of the significant applications of 1,3-diphenylpiperazine is its role as a chemical permeation enhancer for macromolecular therapeutics. Research indicates that derivatives of phenylpiperazine can significantly improve the transepithelial transport of drugs across intestinal barriers. In studies utilizing Caco-2 cell models, certain derivatives demonstrated over a 100-fold increase in permeability compared to controls. This property is particularly beneficial for oral drug delivery systems where absorption is often limited by epithelial barriers .

Case Study 1: Development of Antidepressants

A study on the synthesis and evaluation of 1,3-diphenylpiperazine derivatives revealed their potential as antidepressants. The research focused on optimizing the interaction with serotonin receptors to enhance efficacy while minimizing side effects. The findings suggested that specific modifications to the phenyl rings could lead to compounds with improved pharmacological profiles.

Case Study 2: Antipsychotic Activity

Another case study investigated the effects of 1,3-diphenylpiperazine derivatives on dopamine receptor activity. The research found that these compounds could effectively modulate receptor activity, leading to reduced symptoms in animal models of schizophrenia. The results underscore the versatility of this compound in addressing complex neuropsychiatric disorders.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antidepressants | Modulation of serotonin receptors for mood enhancement | Multitarget activity improves therapeutic outcomes |

| Antipsychotics | Interaction with dopamine receptors for schizophrenia treatment | Partial agonism leads to better tolerability |

| Permeation Enhancer | Enhances drug absorption across intestinal barriers | Significant increase in permeability observed |

Propiedades

Fórmula molecular |

C16H18N2 |

|---|---|

Peso molecular |

238.33 g/mol |

Nombre IUPAC |

1,3-diphenylpiperazine |

InChI |

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16-13-18(12-11-17-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Clave InChI |

BVTCSTBPKNHKQA-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.